
N-(2-Cyanoethyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-2-phenylacetamide: is an organic compound that features a cyanoethyl group attached to a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Cyanoethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Cyanoethyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-2-phenylacetamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
- N-(2-Cyanoethyl)-2-phenylacetamide
- N-(2-Cyanoethyl)-benzamide
- N-(2-Cyanoethyl)-2-phenylpropionamide
Comparison: this compound is unique due to the presence of both a cyanoethyl group and a phenylacetamide moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, N-(2-Cyanoethyl)-benzamide lacks the phenylacetamide structure, which can influence its reactivity and applications.
Propiedades
Número CAS |
1135-21-3 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-2-phenylacetamide |
InChI |
InChI=1S/C11H12N2O/c12-7-4-8-13-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14) |
Clave InChI |
SRJDBVVMSWTABZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

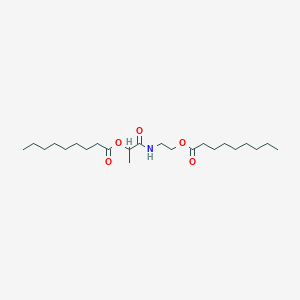
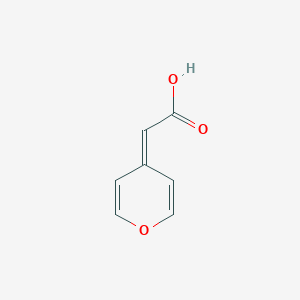
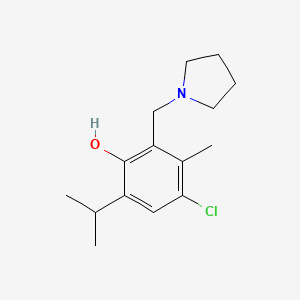
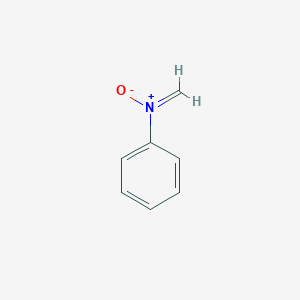
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
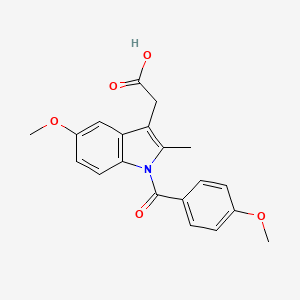
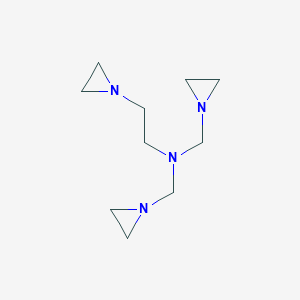
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)

![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

